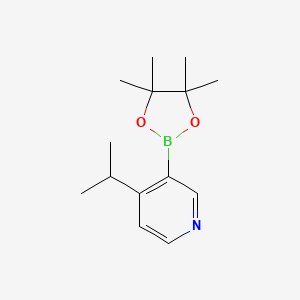

4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2096342-29-7) is a boronic ester derivative of pyridine, featuring a pinacol-protected boronate group at the 3-position and an isopropyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₄H₂₂BNO₂, with a molar mass of 247.14 g/mol and a predicted pKa of 5.93, indicative of moderate acidity . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Propriétés

Formule moléculaire |

C14H22BNO2 |

|---|---|

Poids moléculaire |

247.14 g/mol |

Nom IUPAC |

4-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)11-7-8-16-9-12(11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |

Clé InChI |

YPBZHVIMPRGVLJ-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Suzuki-Miyaura Coupling

This two-step approach involves initial preparation of a boronic ester intermediate followed by cross-coupling with halopyridine derivatives.

Key steps :

- Miyaura borylation : 3,5-Dibromopyridine reacts with bis(pinacolato)diboron under palladium catalysis.

- Coupling reaction : The boronate intermediate couples with isopropyl-substituted aryl halides.

Representative protocol ( Example 3):

| Parameter | Specification |

|---|---|

| Catalyst system | Pd(OAc)₂ (3 mol%), PCyBiPh ligand (5 mol%) |

| Solvent | Anhydrous THF |

| Temperature | Reflux (66°C) |

| Reaction time | 5 hours (borylation) + 20 hours (coupling) |

| Yield | 64% |

Direct Borylation

A one-pot methodology using 3-bromo-4-isopropylpyridine and pinacolborane:

Optimized conditions ():

| Component | Quantity/Parameter |

|---|---|

| Substrate | 3-bromo-4-isopropylpyridine (1.0 eq) |

| Boron source | Pinacolborane (1.2 eq) |

| Catalyst | PdCl₂(dppf) (2 mol%) |

| Base | KOAc (3.0 eq) |

| Solvent | 1,4-Dioxane |

| Temperature | 110°C |

| Atmosphere | Argon |

| Typical yield | 45-58% |

Comparative Method Analysis

Critical Reaction Parameters

Catalyst Systems

- Pd(OAc)₂/PCyBiPh : Demonstrated superior performance in THF (64% yield)

- PdCl₂(dppf) : Effective for direct borylation but requires higher temperatures

Solvent Effects

| Solvent | Reaction Type | Outcome |

|---|---|---|

| THF | Suzuki coupling | Optimal mass transfer |

| Dioxane | Direct borylation | Enhanced thermal stability |

| DMF | Polar aprotic | Lower yields due to side reactions |

Mechanistic Considerations

The palladium cycle proceeds through oxidative addition (Pd⁰ → Pd²⁺), transmetallation with boronate, and reductive elimination ( Section 4). Key intermediates:

- Pd-aryl complex : Formed via oxidative addition of aryl halide

- Boronate-Pd complex : Facilitates transmetallation step

- Biaryl-Pd intermediate : Undergoes reductive elimination to release product

Process Optimization Strategies

Ligand Screening

- Bulky phosphines (PCy₃): Improve catalyst stability

- Bidentate ligands (dppf): Enhance transmetallation efficiency

Atmosphere Control

Workup Procedures

- Aqueous extraction : Removes inorganic salts and catalyst residues

- Chromatography : SiO₂ with 3-5% MeOH/CH₂Cl₂ achieves >95% purity

Analyse Des Réactions Chimiques

Types of Reactions

4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound.

Applications De Recherche Scientifique

4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex. This complex facilitates the transfer of the boronic ester group to the aryl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Boronate-Pyridine Derivatives

The following analysis compares the target compound with structurally similar boronate-containing pyridine derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1): Lacks substituents on the pyridine ring besides the boronate group. The absence of electron-donating or withdrawing groups results in lower steric hindrance and higher reactivity in cross-coupling reactions compared to substituted analogs. However, its unmodified pyridine ring may limit solubility in non-polar solvents .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: N/A):

Substitution of a trifluoromethyl (-CF₃) group at the 2-position introduces strong electron-withdrawing effects, reducing electron density at the boronate site. This may slow transmetallation steps in Suzuki couplings but enhances stability against protodeboronation .3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8):

Similar to the above, the -CF₃ group at the 5-position exerts electronic effects while positioning the boronate for regioselective coupling. Molecular weight (273.06 g/mol ) and lipophilicity are higher due to the -CF₃ group .

Steric and Solubility Considerations

- However, increased alkylation improves solubility in organic solvents .

5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1788062-13-4):

Fluorine at the 5-position enhances metabolic stability (useful in drug design) and slightly increases electronegativity. The methyl group at the 2-position balances steric effects .

Multi-Boronate Derivatives

- 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1012085-50-5):

Dual boronate groups enable sequential cross-couplings for constructing complex architectures. However, steric crowding may necessitate optimized reaction conditions .

Physicochemical and Reactivity Data

Activité Biologique

4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety may enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is with a molecular weight of approximately 270.14 g/mol. The compound features a pyridine ring substituted with an isopropyl group and a dioxaborolane moiety, which may contribute to its biological properties.

Research indicates that compounds containing dioxaborolane groups often exhibit significant biological activities such as enzyme inhibition and modulation of signaling pathways. The specific interaction mechanisms can involve:

- Enzyme Inhibition : Dioxaborolane derivatives have been shown to inhibit various kinases and phosphatases, which are critical in cellular signaling pathways.

- Reactivity with Nucleophiles : The boron atom in dioxaborolanes can react with nucleophilic sites in proteins or nucleic acids, potentially leading to biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological implications of similar compounds:

- GSK-3β Inhibition : A related study on pyridine derivatives showed that certain structural modifications enhanced GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM. This suggests that similar substitutions in 4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may yield potent inhibitors against this target .

- Antiparasitic Activity : Research into related compounds has demonstrated varying degrees of antiparasitic activity. For instance, modifications that improve solubility while maintaining potency were observed in other analogs . This highlights the potential for 4-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to be explored in antiparasitic drug development.

- Toxicity Studies : Preliminary toxicity assessments indicate that many pyridine derivatives exhibit favorable safety profiles at therapeutic doses. For example, a compound similar in structure demonstrated no significant toxicity at doses up to 40 mg/kg in murine models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 3-bromo-4-isopropylpyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF under inert atmosphere. Reaction monitoring via TLC or HPLC ensures completion, followed by purification via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify boronate ester integration (e.g., characteristic peaks for pinacol methyl groups at ~1.3 ppm) and pyridine ring protons .

- HPLC : For purity assessment (≥95% as per commercial standards) .

- Melting Point Analysis : Reported ranges (e.g., 149–153°C for analogous boronate esters) help confirm crystallinity .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly in pharmaceutical and materials chemistry. The boronate ester group enables coupling with aryl halides under Pd catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this boronate ester?

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(dtbpf)Cl₂ for sterically hindered substrates.

- Solvent Effects : Use toluene for high-temperature reactions or THF for milder conditions.

- Base Selection : K₂CO₃ or Cs₂CO₃ may improve yields in polar aprotic solvents. Monitor reaction progress via LC-MS to identify byproducts .

Q. How to resolve contradictory spectroscopic data (e.g., NMR shifts) for this compound?

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Compare with literature data for analogous compounds (e.g., 3-fluoro-4-boronate pyridine derivatives, where fluorine substitution alters ring proton shifts) .

Q. What computational methods predict the reactivity of this compound in cross-coupling?

- DFT Calculations : Use canonical SMILES (e.g.,

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(C)C) to model transition states and electron density maps for boronate-aryl interactions . - Molecular Dynamics : Simulate solvent effects on boronate ester stability .

Q. How does the compound’s stability vary under different storage conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C for pinacol esters).

- Hygroscopicity Tests : Store under argon in sealed containers to prevent hydrolysis, as moisture degrades boronate esters .

Methodological Challenges and Contradictions

Q. Why do some studies report low yields in Suzuki reactions despite high boronate purity?

- Catalyst Poisoning : Trace impurities (e.g., residual Pd from synthesis) may deactivate catalysts. Pre-purify via silica gel chromatography or activated carbon filtration .

- Steric Hindrance : The isopropyl group may slow transmetallation; use bulkier ligands (e.g., SPhos) to enhance efficiency .

Q. How to address discrepancies in reported melting points for structurally similar boronate esters?

- Recrystallization Solvent Variation : Test hexane vs. ethyl acetate to isolate polymorphs.

- DSC Analysis : Identify metastable phases that may skew mp measurements .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.